molecular formula C10H12N2O4 B2492549 2-(3-Amino-4-methoxybenzamido)acetic acid CAS No. 1219578-52-5

2-(3-Amino-4-methoxybenzamido)acetic acid

Cat. No.: B2492549
CAS No.: 1219578-52-5
M. Wt: 224.216
InChI Key: FQVQFRHDBBOANU-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methoxybenzamido)acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methoxy group, and a benzamido group attached to an acetic acid moiety. Its molecular formula is C10H12N2O4.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds, such as 2-aminothiazoles, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . This suggests that 2-(3-Amino-4-methoxybenzamido)acetic acid might interact with its targets in a way that modulates their function, leading to therapeutic effects.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that similar compounds, such as acetic acid, are antimicrobial agents used to treat susceptible infections . This suggests that this compound might have similar pharmacokinetic properties, including absorption and distribution in the body, metabolism, and excretion, which could impact its bioavailability.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also have diverse molecular and cellular effects.

Action Environment

It is known that similar compounds, such as members of the aux/iaa family, play a central role in regulating gene expression during auxin signal transduction and are influenced by environmental factors such as cold and salt stress . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methoxybenzamido)acetic acid typically involves the reaction of 3-amino-4-methoxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methoxybenzamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-methoxybenzamido)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxybenzamido)acetic acid
  • 2-Amino-4-methoxybenzoic acid
  • 3-Amino-4-methoxybenzoic acid

Uniqueness

2-(3-Amino-4-methoxybenzamido)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-amino-4-methoxybenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5,11H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVQFRHDBBOANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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